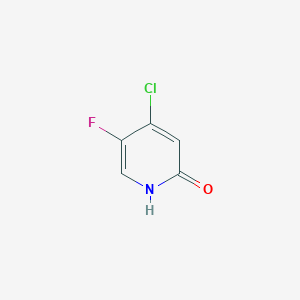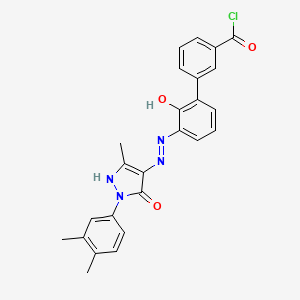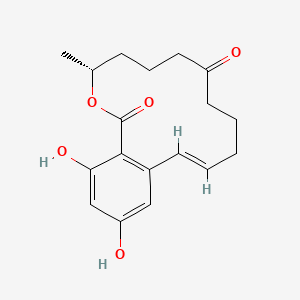
(R)-Zearalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Zearalenone is a naturally occurring mycotoxin produced by various species of Fusarium fungi. It is known for its estrogenic effects, which can cause reproductive issues in animals. This compound is commonly found in contaminated agricultural products, such as maize, wheat, and barley.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zearalenone typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The process includes cultivating the fungi on a suitable substrate, followed by extraction and purification of the compound. Industrial production methods may involve large-scale fermentation processes to obtain significant quantities of ®-Zearalenone.
Chemical Reactions Analysis
Types of Reactions
®-Zearalenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Scientific Research Applications
®-Zearalenone has several scientific research applications, including:
Chemistry: Used as a model compound to study mycotoxin behavior and interactions.
Biology: Investigated for its effects on cellular processes and reproductive health.
Medicine: Studied for its potential role in endocrine disruption and related health issues.
Industry: Monitored in agricultural products to ensure food safety and prevent contamination.
Mechanism of Action
®-Zearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various physiological effects, including altered reproductive function and development.
Comparison with Similar Compounds
Similar Compounds
Zearalenol: A metabolite of ®-Zearalenone with similar estrogenic activity.
Zearalanone: Another related compound with comparable biological effects.
Alpha-Zearalenol: A stereoisomer of Zearalenol with distinct properties.
Uniqueness
®-Zearalenone is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall estrogenic potency. Its presence in contaminated food products and its impact on animal health make it a compound of significant concern in food safety and agricultural industries.
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4R,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1 |
InChI Key |
MBMQEIFVQACCCH-QDBLGGKGSA-N |
Isomeric SMILES |
C[C@@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


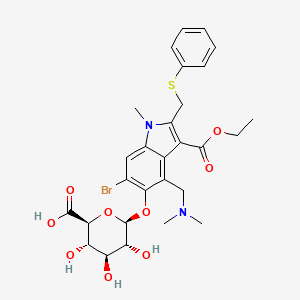
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
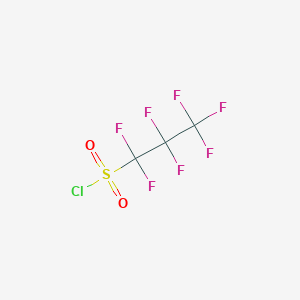
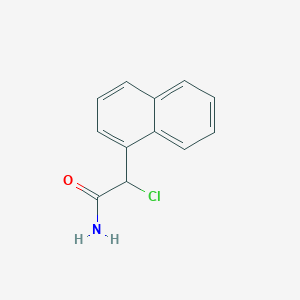
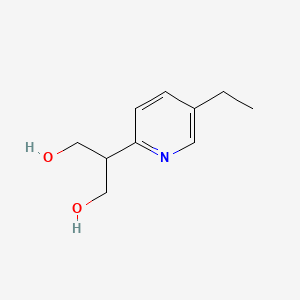
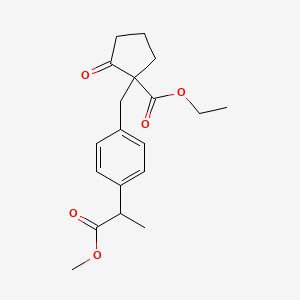
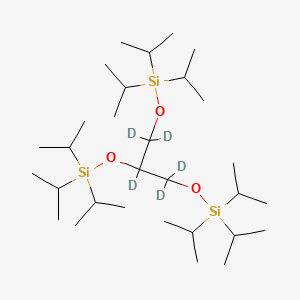
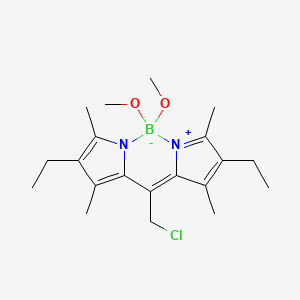
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
